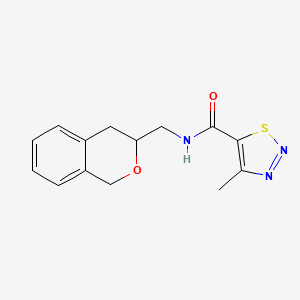

N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-9-13(20-17-16-9)14(18)15-7-12-6-10-4-2-3-5-11(10)8-19-12/h2-5,12H,6-8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRCFVGJEBHOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of Isochroman-3-ylmethyl Intermediate: The synthesis begins with the preparation of the isochroman-3-ylmethyl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Thiadiazole Ring Formation: The next step involves the formation of the thiadiazole ring. This can be accomplished by reacting the isochroman-3-ylmethyl intermediate with thiosemicarbazide under oxidative conditions.

Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the thiadiazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles under various conditions (acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as alkyl, acyl, or aryl groups.

Scientific Research Applications

Anticancer Applications

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. The presence of the thiadiazole moiety in N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suggests potential cytotoxic effects against various cancer cell lines.

Cytotoxicity Assays

In vitro studies have demonstrated that compounds with similar structures exhibit IC50 values in the low micromolar range against different cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | MCF-7 (Breast Cancer) | 1.61 |

| Thiadiazole Derivative B | HeLa (Cervical Cancer) | 5.00 |

| Thiadiazole Derivative C | A549 (Lung Cancer) | 10.00 |

These values indicate that this compound may also possess similar or enhanced cytotoxic properties.

Antimicrobial Applications

Thiadiazole derivatives have also been studied for their antimicrobial properties, showcasing activity against a range of pathogens.

Activity Against Bacteria

Research has shown that this compound may exhibit activity against bacteria such as:

| Pathogen | Activity |

|---|---|

| Mycobacterium tuberculosis | Active |

| Staphylococcus aureus | Moderate Activity |

| Escherichia coli | Weak Activity |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals how structural modifications influence biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Thiadiazole Ring | Essential for anticancer and antimicrobial activity |

| Methyl Group | Enhances lipophilicity and biological availability |

| Isochroman Moiety | Potentially increases selectivity towards specific targets |

The presence of electron-donating groups like methyl at specific positions can enhance the compound's reactivity and interaction with biological targets.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

- Antitumor Activity Study : A 2021 study demonstrated that a related thiadiazole compound showed significant tumor growth inhibition in xenograft models.

- Antimicrobial Efficacy Study : Research published in 2022 highlighted the effectiveness of thiadiazole derivatives against multidrug-resistant strains of bacteria.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide with structurally related thiadiazole carboxamides, focusing on substituent effects, biological targets, and functional outcomes.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent-Driven Target Specificity The isochroman-3-ylmethyl group in the target compound introduces a bicyclic ether structure, which may enhance lipophilicity and CNS penetration compared to simpler aryl substituents (e.g., Tiadinil’s chlorophenyl group) . BTP2’s 3,5-bis(trifluoromethyl)pyrazole moiety is critical for its high-affinity inhibition of SOC channels (e.g., ORAI1/TRPC), as demonstrated in studies on calcium flux in Jurkat T cells and DOX-induced heart failure models . The trifluoromethyl groups likely enhance metabolic stability and target binding through hydrophobic interactions.

Biological Activity Profiles

- Antifungal Activity : Carbohydrazide derivatives (e.g., N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide) exhibit potent fungicidal effects by disrupting fungal fatty acid biosynthesis, as evidenced by NMR and HRMS-validated structural activity relationships (SAR) . In contrast, the target compound’s isochroman group may redirect activity toward eukaryotic ion channels rather than fungal targets.

- Calcium Modulation : BTP2 and its analogs (e.g., YM-58483) are established SOCE inhibitors, reducing pathological calcium influx in conditions like acute lung injury and heart failure . The target compound’s isochroman group could modulate calcium signaling via similar pathways, but this remains speculative without direct evidence.

Pharmacological Applications

- Tiadinil exemplifies agricultural applications, inducing plant immune responses without direct antimicrobial activity . This contrasts with methyl-substituted alaninate derivatives (e.g., Compound 1f), which directly inhibit fungal growth via membrane disruption .

- BTP2 ’s dual role in calcium signaling and ROS reduction highlights its therapeutic versatility, though its lack of specificity for TRPM4/TRPC channels may limit clinical utility .

Biological Activity

N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action, supported by relevant research findings and data.

Overview of the Compound

This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The molecular structure includes a thiadiazole ring that is often associated with significant pharmacological properties.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study reported that certain thiadiazole derivatives demonstrated IC50 values ranging from 8.7 to 97.5 µM against different cancer cell lines, indicating varying degrees of potency .

- One specific derivative showed an IC50 value of 23.83 µM against HCT116 carcinoma cells, suggesting a strong anticancer effect .

- Mechanism of Action :

Antibacterial Activity

In addition to anticancer properties, this compound may exhibit antibacterial activity. Thiadiazole compounds are known to possess antimicrobial properties that can be beneficial in treating infections.

Research Insights

- Antimicrobial Efficacy :

- Thiadiazole derivatives have shown effectiveness against various bacterial strains. The presence of specific functional groups within the thiadiazole structure enhances their antibacterial potency .

- A review highlighted that certain thiadiazole compounds could inhibit bacterial growth effectively and are being explored as potential leads for new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of thiadiazole derivatives.

| Structural Feature | Impact on Activity |

|---|---|

| Presence of methyl group | Increases cytotoxicity against cancer cells |

| Thiadiazole ring | Essential for anticancer and antibacterial activity |

| Functional groups on the phenyl ring | Influence interaction with target proteins |

Q & A

Q. How is purification optimized for lab-scale synthesis?

- Protocol :

- Flash Chromatography : Use Biotage Isolera with C18 columns and acetonitrile/water (60:40) for polar impurities .

- Recrystallization : Ethanol/water (70:30) at 4°C yields crystals with >99% purity (HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.